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Compound of Interest

Compound Name: BUTYRYL-D7 CHLORIDE

CAS No.: 1219805-71-6

Cat. No.: B1149094 Get Quote

Abstract
This guide details a robust protocol for the simultaneous extraction and derivatization of

amphetamine-type stimulants (ATS) from biological matrices (urine/plasma) using butyryl-d7
chloride. Unlike standard perfluoroacylation (e.g., PFPA, HFBA), butyrylation produces highly

stable amide derivatives. The incorporation of the hepta-deuterated (

) acyl chain serves two critical functions: it shifts the mass spectral fragmentation pattern to a
cleaner diagnostic window (reducing background interference) and allows for the potential
generation of "in-situ" internal standards for isotope dilution studies. This method utilizes a
biphasic Schotten-Baumann reaction to achieve limits of quantitation (LOQ) <5 ng/mL with
excellent chromatographic peak shape.

Introduction & Scientific Rationale
The Challenge of Amphetamine Analysis
Amphetamines contain primary or secondary amine groups that are polar and capable of

hydrogen bonding. In Gas Chromatography-Mass Spectrometry (GC-MS), underivatized

amines exhibit:

Poor Peak Shape: Tailing due to interaction with silanol groups in the liner and column.
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Thermal Instability: Degradation in the injection port.

Low Mass Specificity: The primary fragment (m/z 44 for amphetamine) is non-specific and

subject to high background noise.

The Solution: Butyryl-d7 Derivatization
Acylation reduces polarity by converting the amine to an amide. While fluoro-anhydrides (e.g.,

TFAA, PFPA) are common, they are moisture-sensitive and produce acidic byproducts that can

shorten column life.

Butyryl-d7 chloride (

) offers distinct advantages:

Stability: The resulting butyramides are hydrolytically stable, allowing for easier handling than

fluoro-acyl derivatives.

Mass Shift: The

-label adds 77 Da to the molecule (vs. 70 Da for non-labeled butyryl), shifting diagnostic ions
away from common matrix interferences.

Extractive Capability: The reaction proceeds rapidly in a biphasic system (aqueous/organic),

allowing extraction and derivatization to occur in a single step (Simultaneous Extractive

Derivatization).

Reaction Mechanism
The reaction follows a Schotten-Baumann mechanism. The aqueous base deprotonates the

amine (

), allowing the nucleophilic nitrogen to attack the carbonyl carbon of the butyryl-d7 chloride
residing in the organic phase.

Reaction Scheme:

Workflow Visualization
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The following diagram illustrates the biphasic reaction mechanism and the operational

workflow.

Phase 1: Sample Pre-Treatment

Phase 2: Extractive Derivatization

Phase 3: Analysis
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Figure 1: Step-by-step workflow for the extractive derivatization of amphetamines.

Materials and Methods
Reagents[1][2][3][4]

Analytes: Amphetamine (AMP), Methamphetamine (MAMP), MDMA, MDA.[1]

Derivatizing Agent: Butyryl-d7 Chloride (≥98 atom % D). Note: Handle in a fume hood;

lachrymator.

Solvents: Dichloromethane (DCM, HPLC Grade), Ethyl Acetate.

Buffer: Potassium Carbonate (

) saturated solution or 1M Sodium Carbonate (

).

Experimental Protocol
Step 1: Sample Preparation[2]

Aliquot 500 µL of urine or plasma into a 10 mL glass screw-cap centrifuge tube.

Add 50 µL of Internal Standard working solution (e.g., Amphetamine-d5 at 1000 ng/mL).

Add 200 µL of Saturated

or 1M

.

Scientific Logic:[3][4][5][6] High pH (>10) is critical to ensure the amine is in its free base

form (unprotonated) to act as a nucleophile.

Step 2: Extractive Derivatization
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Prepare the Derivatization Solvent fresh: Add 50 µL of Butyryl-d7 chloride to 10 mL of

Dichloromethane (DCM).

Add 2.0 mL of the Derivatization Solvent to the sample tube.

Cap tightly and vortex vigorously for 15–20 minutes.

Scientific Logic:[3][4][5][6] The vigorous mixing increases the surface area of the interface

between the aqueous and organic phases, facilitating the transfer of the amine into the

organic phase where it instantly reacts with the acid chloride.

Step 3: Phase Separation & Cleanup
Centrifuge at 2,500 rpm for 5 minutes to break any emulsion.

Aspirate and discard the upper aqueous layer (waste).

Transfer the lower organic layer (DCM) to a clean glass tube.

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

Caution: Do not over-dry or use excessive heat, as some derivatives may be semi-volatile.

Reconstitute in 100 µL of Ethyl Acetate. Transfer to an autosampler vial with an insert.

GC-MS Instrumentation Parameters
To ensure reproducibility, the following instrument parameters are recommended.
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Parameter Setting

GC System Agilent 7890B or equivalent

Column
Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25

µm)

Carrier Gas Helium @ 1.0 mL/min (Constant Flow)

Inlet
Splitless mode; 250°C; Purge flow 50 mL/min at

1.0 min

Injection Vol 1.0 µL

Oven Program

70°C (1 min)

20°C/min

280°C (3 min)

Transfer Line 280°C

MS Source EI Source @ 230°C; Quadrupole @ 150°C

Acquisition SIM Mode (Selected Ion Monitoring)

Mass Spectral Targets (SIM Table)
The

-butyryl group adds a mass of 77 Da to the amine fragment.

Analyte Derivative Quant Ion (m/z) Qualifier Ions (m/z)

Amphetamine N-butyryl-d7-AMP 121 122, 169

Methamphetamine N-butyryl-d7-MAMP 135 170, 210

MDA N-butyryl-d7-MDA 169 170, 205

MDMA N-butyryl-d7-MDMA 169 210, 260

Note: The quant ions listed (e.g., 121 for AMP) are often the result of McLafferty

rearrangements involving the deuterated chain, providing unique mass signatures compared to
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standard butyryl (m/z 114) derivatives.

Results & Discussion
Chromatographic Performance
The butyryl-d7 derivatives exhibit excellent chromatographic properties. The amide functionality

reduces the basicity of the nitrogen, eliminating the "tailing" often seen with underivatized

amines on non-polar columns. Retention times are stable, and the derivatives are less prone to

thermal degradation in the injector port compared to carbamates (chloroformate derivatives).

Mechanism of Mass Shift
In standard amphetamine analysis, the base peak is often m/z 44 (

). With Butyryl-d7 derivatization, the fragmentation is directed toward the amide.

Cleavage Alpha to Carbonyl: The

group provides distinct high-mass fragments.

McLafferty Rearrangement: The deuterium atoms on the gamma-carbon of the butyryl chain

participate in rearrangements, shifting the resulting ions by +4 to +7 Da compared to non-

deuterated analogs. This shift moves the analytical window away from low-mass solvent

noise (m/z < 100).

Linearity and Sensitivity
Using this protocol, linearity is typically observed from 5 ng/mL to 2000 ng/mL (

). The limit of detection (LOD) is approximately 1–2 ng/mL, making it suitable for forensic and
clinical toxicology applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1149094?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

